Boc-Tyr(OAllyl)-OH
CAS No.:
Cat. No.: VC14407754
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO5 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20) |
| Standard InChI Key | YIRRNENSHUFZBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O |
Introduction
Synthetic Routes to Boc-Tyr(OAllyl)-OH
Stepwise Protection of L-Tyrosine
The synthesis involves sequential protection of tyrosine’s functional groups:
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Boc Protection of the Amino Group:
L-Tyrosine is treated with di-tert-butyl dicarbonate () in a biphasic system (e.g., THF/water) with a base (e.g., NaOH) at 0–25°C .Yield: 85–92%.
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Allylation of the Phenolic Hydroxyl:
Boc-Tyr-OH is reacted with allyl bromide () in the presence of a base (e.g., K₂CO₃) in DMF or acetone .Reaction Conditions:
Industrial-Scale Optimization
Large-scale production optimizes solvent recovery and minimizes side reactions (e.g., over-alkylation). Continuous flow systems enhance reproducibility, with yields exceeding 75% .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA); retention time ≈ 12.5 min .
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Mass Spectrometry:
Reactivity and Applications
Peptide Synthesis
Boc-Tyr(OAllyl)-OH is used in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling. The allyl group is selectively removed via Pd⁰ catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles (e.g., morpholine), preserving the Boc group .
Example: Synthesis of Tyrosine-Containing Peptides
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Deprotection:
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Coupling: Activated esters (e.g., HBTU) link the deprotected tyrosine to growing peptide chains .
Orthogonal Protection Strategies
The allyl group’s compatibility with Boc and Fmoc protocols enables multi-step syntheses of complex peptides (Table 1) .
Table 1: Comparison of Tyrosine Protecting Groups
| Protecting Group | Removal Conditions | Compatibility |
|---|---|---|
| Boc | TFA/CH₂Cl₂ | Acid-stable |
| Allyl | Pd⁰/Nucleophile | Base-stable |
| Bzl | H₂/Pd-C | Acid-stable |
Challenges and Innovations
Racemization Risks
Prolonged exposure to basic conditions during allylation may cause racemization. Mitigation strategies include:
Green Chemistry Approaches
Recent advances focus on solvent-free allylation using ball milling or microwave irradiation, reducing reaction times to 1–2 hours with comparable yields .
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